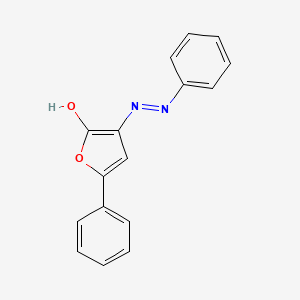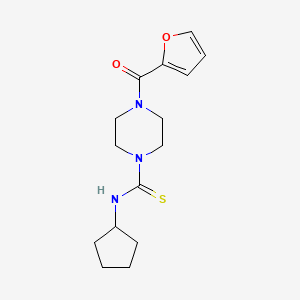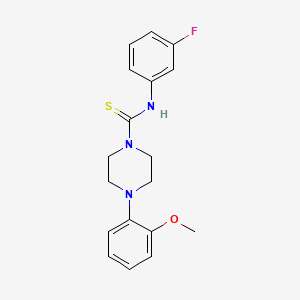
5-phenyl-2,3-furandione 3-(phenylhydrazone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-phenyl-2,3-furandione 3-(phenylhydrazone) is an organic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as 3-phenylhydrazono-5-phenyl-2,3-dihydrofuran-2,3-dione and has a molecular formula of C18H13N2O3.
Wirkmechanismus
The mechanism of action of 5-phenyl-2,3-furandione 3-(phenylhydrazone) is not well understood. However, studies have suggested that it may act by inhibiting the growth of microorganisms by interfering with their cell wall synthesis. It may also act by scavenging free radicals and reducing oxidative stress, thereby protecting cells from damage.
Biochemical and Physiological Effects:
Studies have shown that 5-phenyl-2,3-furandione 3-(phenylhydrazone) exhibits various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent. Additionally, it has also been shown to reduce oxidative stress and improve antioxidant status, indicating its potential use as an antioxidant agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-phenyl-2,3-furandione 3-(phenylhydrazone) in lab experiments include its potent antibacterial and antifungal activity, its anti-inflammatory and antioxidant properties, and its ease of synthesis. However, its limitations include its poor solubility in water, making it difficult to use in aqueous systems.
Zukünftige Richtungen
There are several future directions for the study of 5-phenyl-2,3-furandione 3-(phenylhydrazone). One potential direction is the development of new antimicrobial agents based on this compound. Another potential direction is the investigation of its anti-inflammatory and antioxidant properties for the treatment of various inflammatory diseases. Additionally, the development of new synthetic methods for the production of this compound may also be an area of future research.
Synthesemethoden
The synthesis of 5-phenyl-2,3-furandione 3-(phenylhydrazone) involves the reaction between 5-phenyl-2,3-dihydrofuran-2,3-dione and phenylhydrazine in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields the desired product in good yields.
Wissenschaftliche Forschungsanwendungen
The compound has been extensively studied for its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. It has been shown to exhibit potent antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. Additionally, it has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
5-phenyl-3-phenyldiazenylfuran-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16-14(18-17-13-9-5-2-6-10-13)11-15(20-16)12-7-3-1-4-8-12/h1-11,19H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKXDTNYRVLXSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)O)N=NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(dimethylamino)ethyl]-N'-(3-fluorophenyl)thiourea](/img/structure/B5843468.png)

![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-4-fluorobenzamide](/img/structure/B5843485.png)
![4-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5843500.png)
![2-{[(4-nitrophenyl)acetyl]amino}benzamide](/img/structure/B5843502.png)
![2-[(2-aminophenyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5843508.png)
![[4-({[(4-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5843510.png)


![N-allyl-2-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843519.png)
![N-(3,4-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5843523.png)
![4-(4-fluorophenyl)-3-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5843530.png)
![1-[(4-cyclohexylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5843545.png)
![methyl 2-[(2-methyl-3-furoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5843554.png)